SB269652
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Overview
Description
SB269652 is a bitopic ligand that acts as a negative allosteric modulator of dopamine D2 and D3 receptors. It is known for its unique ability to bind simultaneously to both the orthosteric binding site and a secondary binding pocket in these receptors .
Scientific Research Applications
SB269652 has a wide range of scientific research applications:
Chemistry: It serves as a chemical probe to study the binding dynamics of dopamine receptors.
Biology: Researchers use it to investigate the physiological roles of dopamine D2 and D3 receptors in various biological processes.
Preparation Methods
The synthesis of SB269652 involves several steps, starting with the preparation of the tetrahydroisoquinoline moietyThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
SB269652 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the tetrahydroisoquinoline moiety, potentially affecting its binding properties.
Reduction: Reduction reactions can be used to modify the indole-2-carboxamide group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups that modify the compound’s pharmacological properties .
Mechanism of Action
SB269652 exerts its effects by binding to both the orthosteric binding site and a secondary binding pocket in dopamine D2 and D3 receptors. This bitopic binding mode allows it to act as a negative allosteric modulator, reducing the receptors’ response to dopamine. The molecular targets involved include the orthosteric binding site and the secondary binding pocket, with key interactions involving the tetrahydroisoquinoline and indole-2-carboxamide moieties .
Comparison with Similar Compounds
SB269652 is unique among dopamine receptor modulators due to its bitopic binding mode. Similar compounds include:
N-{(1r,4r)-4-[2-(7-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl}-1H-indole-2-carboxamide: This compound also targets dopamine receptors but lacks the bitopic binding mode of this compound.
Orthosteric antagonists: These compounds bind only to the orthosteric site and do not exhibit the same level of selectivity and modulation as this compound.
This compound’s ability to modulate receptor activity through allosteric binding sets it apart from these similar compounds, offering unique advantages in terms of selectivity and therapeutic potential .
Properties
IUPAC Name |
N-[4-[2-(7-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O/c28-17-20-5-8-21-12-14-31(18-23(21)15-20)13-11-19-6-9-24(10-7-19)29-27(32)26-16-22-3-1-2-4-25(22)30-26/h1-5,8,15-16,19,24,30H,6-7,9-14,18H2,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLGOAQPUQITLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCN2CCC3=C(C2)C=C(C=C3)C#N)NC(=O)C4=CC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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